4-Acetyl-2-(methylthio)phenyl benzoate

Catalog No.
S13151864
CAS No.
66264-74-2
M.F
C16H14O3S
M. Wt
286.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetyl-2-(methylthio)phenyl benzoate

CAS Number

66264-74-2

Product Name

4-Acetyl-2-(methylthio)phenyl benzoate

IUPAC Name

(4-acetyl-2-methylsulfanylphenyl) benzoate

Molecular Formula

C16H14O3S

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C16H14O3S/c1-11(17)13-8-9-14(15(10-13)20-2)19-16(18)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

HIGPVCJXNZADEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)SC

4-Acetyl-2-(methylthio)phenyl benzoate is an organic compound characterized by the molecular formula C16H14O3SC_{16}H_{14}O_{3}S. It is a derivative of benzoic acid, integrating both acetyl and methylthio functional groups into its structure. This compound is notable for its unique combination of functionalities, which can influence its chemical behavior and biological activity. The compound's IUPAC name is (4-acetyl-2-methylsulfanylphenyl) benzoate, and it has a molecular weight of approximately 286.3 g/mol .

  • Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The acetyl group can be reduced to an alcohol with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Reaction TypeReagentsProducts
OxidationHydrogen peroxide, m-chloroperbenzoic acidSulfoxide or sulfone derivatives
ReductionSodium borohydride, lithium aluminum hydrideAlcohol derivatives
SubstitutionNitric acid, halogensNitro or halogenated derivatives

Research indicates that 4-Acetyl-2-(methylthio)phenyl benzoate exhibits potential biological activities, particularly in antimicrobial and antioxidant domains. Its structural features allow for interactions with various biological targets, which may lead to significant biochemical effects. Studies are ongoing to explore its pharmaceutical potential, especially in drug development .

The synthesis of 4-Acetyl-2-(methylthio)phenyl benzoate typically involves the esterification of 4-acetyl-2-(methylthio)phenol with benzoic acid or its derivatives. This reaction is often catalyzed by sulfuric acid or hydrochloric acid under reflux conditions. After the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

In industrial settings, large-scale production may utilize automated reactors and continuous flow systems to enhance efficiency and yield .

4-Acetyl-2-(methylthio)phenyl benzoate finds applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for its antimicrobial and antioxidant properties.
  • Medicine: Potential candidate for drug development.
  • Industry: Used in producing specialty chemicals and as a precursor for dyes and pigments .

The interaction studies of 4-Acetyl-2-(methylthio)phenyl benzoate focus on its mechanism of action within biological systems. The acetyl group can participate in acetylation reactions, while the methylthio group may engage in redox reactions, influencing cellular redox balance. These interactions are crucial for understanding its biological effects and therapeutic potential .

Several compounds share structural similarities with 4-Acetyl-2-(methylthio)phenyl benzoate:

  • 4-Acetyl-2-(methylthio)phenol: Similar structure but lacks the benzoate ester group.
  • 4-Methylthioacetophenone: Contains methylthio and acetyl groups but does not have the benzoate ester.
  • 2-(Methylthio)benzoic acid: Contains the methylthio group and benzoic acid but lacks the acetyl group.

Uniqueness

The uniqueness of 4-Acetyl-2-(methylthio)phenyl benzoate lies in its combination of both acetyl and methylthio groups attached to a benzoate ester. This specific arrangement contributes to its distinct chemical properties and potential biological activities that may not be present in similar compounds .

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

286.06636548 g/mol

Monoisotopic Mass

286.06636548 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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